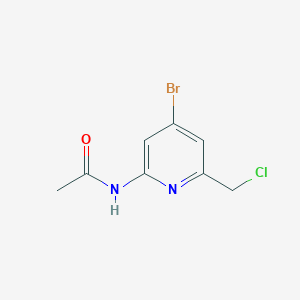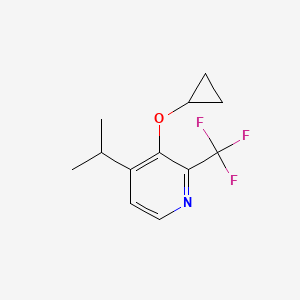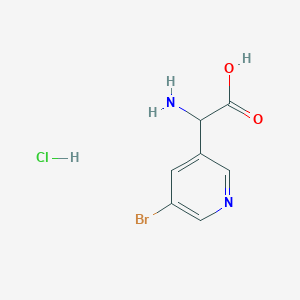
2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent acetic acid formation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
化学反応の分析
Types of Reactions
2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学的研究の応用
2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Amino-2-(5-chloropyridin-3-YL)acetic acid hydrochloride
- 2-Amino-2-(5-fluoropyridin-3-YL)acetic acid hydrochloride
- 2-Amino-2-(5-iodopyridin-3-YL)acetic acid hydrochloride
Uniqueness
2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific chemical reactions and applications where the bromine atom’s properties are advantageous .
特性
分子式 |
C7H8BrClN2O2 |
|---|---|
分子量 |
267.51 g/mol |
IUPAC名 |
2-amino-2-(5-bromopyridin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-5-1-4(2-10-3-5)6(9)7(11)12;/h1-3,6H,9H2,(H,11,12);1H |
InChIキー |
OLQLHJMYMGADLU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



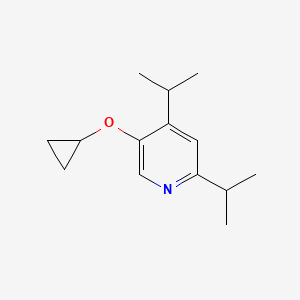
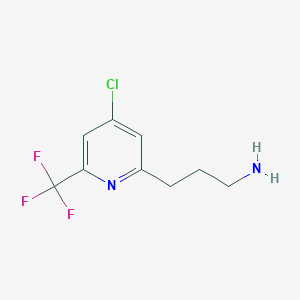
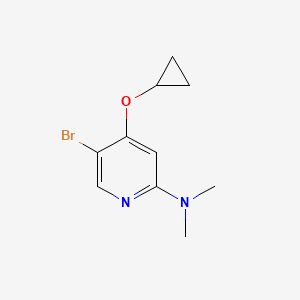
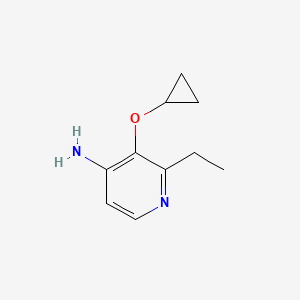
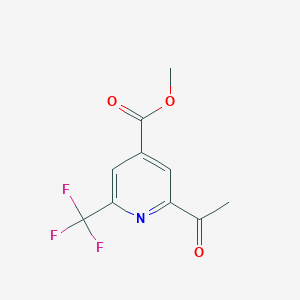
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)
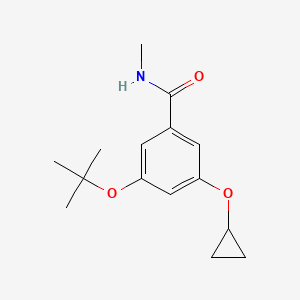
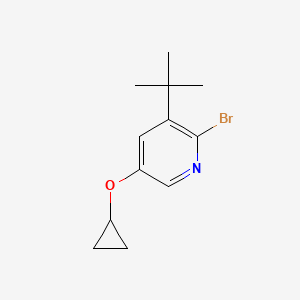
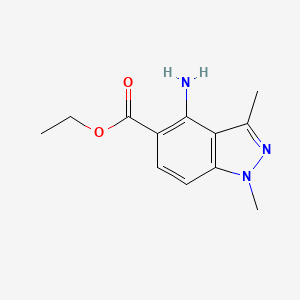
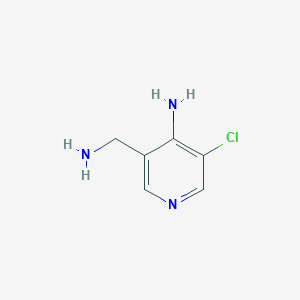
![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
